2-Fluorophenanthrene
Overview
Description
2-Fluorophenanthrene is a member of the class of hydrocarbons known as polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of a fluorine atom attached to the phenanthrene structure, which consists of three fused benzene rings. This compound has been utilized in various analytical and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenanthrene can be synthesized through several methods. One common approach involves the fluorination of phenanthrene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver triflate (AgOTf) to enhance the fluorination process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include fluorinated quinones, dihydrofluorophenanthrenes, and various substituted phenanthrene derivatives .
Scientific Research Applications
2-Fluorophenanthrene has been extensively studied for its applications in various fields:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-Fluorophenanthrene exerts its effects is primarily through its interaction with aromatic systems. The presence of the fluorine atom influences the electronic distribution within the molecule, enhancing its reactivity and interaction with other compounds. This makes it a valuable tool in studying fluorination mechanisms and aromaticity .
Comparison with Similar Compounds
- 1-Fluoronaphthalene
- 2-Fluorofluorene
- 3-Fluorophenanthrene
- 1-Fluoropyrene
- 2-Fluorochrysene
Comparison: 2-Fluorophenanthrene is unique due to its specific fluorination pattern, which affects its chemical and physical properties. Compared to other fluorinated PAHs, it exhibits distinct NMR chemical shifts and reactivity profiles, making it particularly useful in analytical and synthetic applications .
Properties
IUPAC Name |
2-fluorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPASIKQIWSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565815 | |
Record name | 2-Fluorophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-41-1 | |
Record name | 2-Fluorophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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